molecular formula C4H4ClNO2 B1312714 (2-Chlorooxazol-4-YL)methanol CAS No. 706789-06-2

(2-Chlorooxazol-4-YL)methanol

Cat. No. B1312714
M. Wt: 133.53 g/mol
InChI Key: HMMQMGKNKSNKCV-UHFFFAOYSA-N
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Description

“(2-Chlorooxazol-4-YL)methanol” is a chemical compound with the molecular formula C4H4ClNO2 and a molecular weight of 133.53 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of methanol, including “(2-Chlorooxazol-4-YL)methanol”, often involves processes such as electrolysis and the use of specific catalysts . The biomass-based syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming, is used for the commercial methanol synthesis process .


Molecular Structure Analysis

The molecular structure of “(2-Chlorooxazol-4-YL)methanol” is represented by the formula C4H4ClNO2 . More detailed structural analysis would require specific spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving methanol are complex and can involve various intermediates . For instance, methanol production via CO2 hydrogenation is a process that has been studied extensively .


Physical And Chemical Properties Analysis

“(2-Chlorooxazol-4-YL)methanol” has a density of 1.463g/cm3 and a boiling point of 273.2ºC at 760 mmHg . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Complex Compounds : Research has demonstrated the synthesis of complex compounds, such as losartan, an antihypertensive drug, highlighting the precise characterization and stabilization through intermolecular hydrogen bonding (Tessler & Goldberg, 2004). Similarly, compounds like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol have been prepared through multi-step processes, showcasing their potential as precursors for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

  • Asymmetric Synthesis : Studies have explored the asymmetric synthesis of compounds like (1,3-Butadien-2-yl)methanols from aldehydes, offering a pathway to synthesize dienes with good yields and enantioselectivities, which is crucial for various chemical syntheses (Durán-Galván & Connell, 2010).

Catalytic Activities and Applications

  • Catalytic Methylation : Research on the catalytic methylation of amines using methanol as both a C1 synthon and H2 source has revealed cost-effective and efficient methods for N-methylation, emphasizing the use of readily available catalysts and their applications in pharmaceutical synthesis (Sarki et al., 2021).

  • Methanol Oxidation : Studies on the electro-catalyzing methanol oxidation reaction (MOR) have investigated the performance of Ni foam-supported Pd nanomaterials, revealing significant enhancements in reaction kinetics and highlighting the role of different palladic precursors on catalytic performance (Niu, Zhao, & Lan, 2016).

Green Chemistry and Sustainability

  • Carbon Dioxide to Methanol Conversion : Innovative approaches have been developed for the eco-friendly synthesis of methanol directly from carbon dioxide, using iron(II) scorpionate catalysts in solvent-free protocols. This research emphasizes the high efficiency and eco-friendliness of the process, contributing to green chemistry initiatives (Ribeiro, Martins, & Pombeiro, 2017).

Future Directions

The future directions for methanol research, including “(2-Chlorooxazol-4-YL)methanol”, involve improving the efficiency and sustainability of methanol production processes . This includes the development of new catalysts, optimization of reaction conditions, and integration of renewable energy sources .

properties

IUPAC Name

(2-chloro-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMQMGKNKSNKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463985
Record name (2-CHLOROOXAZOL-4-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorooxazol-4-YL)methanol

CAS RN

706789-06-2
Record name 2-Chloro-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706789-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-CHLOROOXAZOL-4-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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